molecular formula C19H25N5O3 B2423690 (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034439-61-5

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2423690
CAS No.: 2034439-61-5
M. Wt: 371.441
InChI Key: PBAIKTYXZPCABK-UHFFFAOYSA-N
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Description

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a proprietary synthetic compound offered for research purposes. Its complex molecular structure, featuring a piperidine linker connecting a dimethylaminopyrazine moiety to a tetrahydrobenzoisoxazole scaffold, suggests potential as a key intermediate in medicinal chemistry and drug discovery programs. This structural motif is often investigated for developing kinase inhibitors . Researchers can explore its utility in areas such as oncology, inflammatory diseases, and enzyme regulation. The core value of this reagent lies in its potential to modulate specific biological pathways, though its precise mechanism of action and binding affinity require further experimental validation. This product is provided with guaranteed high purity and stability to ensure consistent performance in experimental settings. It is intended for use in strictly controlled laboratory environments. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-23(2)17-18(21-10-9-20-17)26-13-6-5-11-24(12-13)19(25)16-14-7-3-4-8-15(14)27-22-16/h9-10,13H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAIKTYXZPCABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NOC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule with significant potential in pharmacological research. Its structure incorporates multiple functional groups that may influence its biological activity, making it a subject of interest in medicinal chemistry.

Structural Overview

This compound features:

  • Piperidine ring : A six-membered ring containing nitrogen, which is common in many pharmaceutical agents.
  • Dimethylamino group : Known for enhancing solubility and bioavailability.
  • Pyrazine moiety : Often associated with diverse biological activities.
  • Benzo[d]isoxazole structure : This fused ring system is noted for its role in various therapeutic applications.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to different physiological effects. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor modulation : It could act as an agonist or antagonist at certain receptor sites.

Biological Activity and Pharmacological Effects

Research on structurally similar compounds has indicated a range of potential biological activities:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth .
  • Antimicrobial Properties : Compounds with similar scaffolds have demonstrated significant antimicrobial effects, suggesting that this compound may also possess such properties.
  • Neuroprotective Effects : Some derivatives are being investigated for their neuroprotective capabilities, potentially useful in treating neurodegenerative diseases .

Table 1: Biological Activities of Related Compounds

CompoundActivityIC50 (µM)Reference
3-Dimethyl-pyrazolo[3,4-e][1,2,4]triazin derivativesAntiamoebic0.81 - 7.31
Pyrazole-based derivativesAntitumorVaries by structure
2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidine derivativesDHODH inhibitionMore active than brequinar

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the piperidine derivative .
  • Coupling with pyrazine and benzo[d]isoxazole intermediates .
  • Functionalization through oxidation or substitution reactions .

Common Reagents Used

  • Oxidizing agents : Potassium permanganate or hydrogen peroxide for oxidation reactions.
  • Reducing agents : Sodium borohydride for reduction processes.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound?

Answer:
The synthesis of this complex heterocyclic compound likely involves multi-step reactions, including:

  • Condensation reactions between pyrazine and piperidine derivatives, followed by coupling with a tetrahydrobenzoisoxazole moiety.
  • Reflux conditions in anhydrous solvents (e.g., pyridine or ethanol/water mixtures) to facilitate ring closure and improve yields .
  • Purification via crystallization or column chromatography, guided by TLC monitoring (e.g., using petroleum ether/ethyl acetate systems) .

Key Considerations:

  • Use of protecting groups for amine functionalities to prevent side reactions.
  • Optimization of stoichiometry and temperature using statistical design of experiments (DoE) to minimize trial-and-error approaches .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regioselectivity of pyrazine and piperidine substitutions.
  • Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction (XRD): Single-crystal XRD for unambiguous confirmation of stereochemistry and bond connectivity, especially for chiral centers .

Methodological Note:

  • Combine spectral data with computational validation (e.g., DFT calculations) to resolve ambiguities in aromatic proton assignments .

Advanced: How can computational modeling optimize reaction pathways and predict regioselectivity?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify thermodynamically favorable pathways for pyrazine-oxygen bond formation .
  • Reaction Path Search Algorithms: Tools like the Artificial Force Induced Reaction (AFIR) method can map potential energy surfaces and predict intermediates .
  • Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for coupling reactions .

Example Workflow:

Simulate reaction pathways using Gaussian or COMSOL Multiphysics.

Validate with experimental data to refine computational parameters .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Cross-Validation: Replicate assays under standardized conditions (e.g., enzyme inhibition protocols) to isolate variables like purity or solvent effects.
  • In Silico Screening: Use molecular docking studies to assess binding affinity variations across protein targets (e.g., kinase or GPCR models) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets from diverse sources, identifying outliers or methodological biases .

Case Study:
If conflicting data arise for CYP450 inhibition, correlate findings with metabolic stability assays (e.g., microsomal half-life measurements) .

Advanced: What strategies enhance yield and selectivity in large-scale synthesis?

Answer:

  • Design of Experiments (DoE): Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading). Example table for reaction optimization:
ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)60–12080+25%
Catalyst (mol%)1–53+15%
SolventDMF, THF, EtOHEtOH+10% (purity)
  • Continuous Flow Chemistry: Improve reproducibility and scalability by minimizing batch-to-batch variability .
  • In-Line Analytics: Implement real-time HPLC or FTIR monitoring to adjust conditions dynamically .

Advanced: How can researchers elucidate degradation pathways under varying storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradants via LC-MS/MS.
  • Kinetic Modeling: Use Arrhenius equations to predict shelf-life based on activation energy (Ea) of degradation .
  • Solid-State Characterization: Pair DSC/TGA with XRD to assess polymorphic stability and hygroscopicity .

Recommendation:

  • Store lyophilized samples at -20°C in amber vials to mitigate hydrolysis of the methanone group .

Advanced: What in vitro/in vivo models are suitable for evaluating neuropharmacological potential?

Answer:

  • In Vitro:
    • Primary Neuronal Cultures: Assess neuroprotection against oxidative stress (e.g., H2O2-induced apoptosis).
    • Patch-Clamp Electrophysiology: Study ion channel modulation (e.g., GABA-A receptors) .
  • In Vivo:
    • Rodent Models: Use Morris water maze or rotarod tests to evaluate cognitive/motor effects.
    • Microdialysis: Monitor neurotransmitter levels (e.g., dopamine, serotonin) in brain regions .

Ethical Note:

  • Adhere to ARRIVE guidelines for preclinical studies to ensure reproducibility and humane endpoints .

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